3,5-Dibromobenzoic acid
Overview
Description
3,5-Dibromobenzoic acid is an organic compound with the molecular formula C7H4Br2O2 and a molecular weight of 279.91 . It is a derivative of benzoic acid, where two bromine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound appears as a white to light yellow crystalline powder and is known for its applications in various chemical syntheses .
Mechanism of Action
Target of Action
It has been used in the synthesis of various compounds, suggesting that its targets could be diverse depending on the context .
Mode of Action
As a benzoic acid derivative, it may interact with its targets through the carboxylic acid group, which can form hydrogen bonds and participate in various chemical reactions .
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may have good bioavailability .
Result of Action
It has been used in the synthesis of various compounds, suggesting that its effects could be diverse depending on the context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Dibromobenzoic acid. For instance, its solubility in different solvents can affect its availability and interaction with targets .
Preparation Methods
3,5-Dibromobenzoic acid can be synthesized through several methods. One common synthetic route involves the bromination of anthranilic acid, followed by diazotization and subsequent reactions . The bromination reaction is typically carried out at around 20°C. After the reaction, the crystals are filtered and washed with hot water to remove any residual anthranilic acid and hydrochloric acid. The product is then recrystallized using acetic acid to obtain o-amino-3,5-dibromobenzoic acid. This intermediate is then diazotized using sodium nitrite in hydrochloric acid at approximately 0°C. The resulting diazonium salt is added in batches to ethanol containing calcium sulfate at 60-70°C. After the addition is complete, the mixture is stirred for 10 minutes, filtered, and the crude product is recrystallized with ethanol to obtain the final this compound .
Chemical Reactions Analysis
3,5-Dibromobenzoic acid undergoes various types of chemical reactions, including substitution, reduction, and coupling reactions.
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace bromine atoms with nucleophiles such as amines or thiols under suitable conditions.
Reduction Reactions: The carboxylic acid group in this compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: this compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl compounds.
Scientific Research Applications
3,5-Dibromobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3,5-Dibromobenzoic acid can be compared with other halogenated benzoic acids, such as 3,5-dichlorobenzoic acid and 3,5-diiodobenzoic acid.
Properties
IUPAC Name |
3,5-dibromobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTFNJZWZHASAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210800 | |
Record name | Benzoic acid, 3,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-58-6 | |
Record name | 3,5-Dibromobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3,5-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dibromobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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